
N,N'-1,3-phenylenebis(3-methylbutanamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,3-phenylenebis(3-methylbutanamide) is a chemical compound that is commonly referred to as PBMB. This compound has been widely studied for its potential applications in various scientific research fields. PBMB is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
PBMB has been studied for its potential applications in various scientific research fields. One of the most promising applications of PBMB is in the field of cancer research. PBMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, PBMB has been shown to enhance the cytotoxicity of certain chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
PBMB has also been studied for its potential applications in the field of neuroscience. PBMB has been shown to enhance the release of neurotransmitters such as dopamine and serotonin, making it a potential treatment for neurological disorders such as depression and anxiety.
作用机制
The mechanism of action of PBMB is not fully understood. However, it is believed that PBMB exerts its effects by modulating the activity of certain enzymes and receptors in the body. PBMB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
PBMB has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that PBMB inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. PBMB has also been shown to enhance the cytotoxicity of certain chemotherapeutic agents.
In addition to its effects on cancer cells, PBMB has been shown to enhance the release of neurotransmitters such as dopamine and serotonin in vitro. PBMB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using PBMB in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, PBMB has been shown to have low toxicity in animal models, making it a relatively safe compound to work with.
One limitation of using PBMB in lab experiments is that its mechanism of action is not fully understood. Additionally, PBMB has been shown to have variable effects depending on the cell type and experimental conditions used.
未来方向
There are a number of future directions for research on PBMB. One area of future research is to better understand the mechanism of action of PBMB. Additionally, further studies are needed to determine the optimal conditions for using PBMB as an adjuvant therapy for cancer treatment.
Another area of future research is to explore the potential applications of PBMB in the field of neuroscience. Further studies are needed to determine the optimal conditions for using PBMB as a treatment for neurological disorders such as depression and anxiety.
In conclusion, PBMB is a promising compound that has potential applications in various scientific research fields. Further research is needed to better understand its mechanism of action and to determine the optimal conditions for using PBMB in lab experiments and as a potential therapy for cancer and neurological disorders.
合成方法
PBMB can be synthesized by reacting 1,3-phenylenediamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields PBMB as a white crystalline solid with a yield of approximately 70%.
属性
IUPAC Name |
3-methyl-N-[3-(3-methylbutanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)8-15(19)17-13-6-5-7-14(10-13)18-16(20)9-12(3)4/h5-7,10-12H,8-9H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYGQFAGUDRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,3-diylbis(3-methylbutanamide) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)

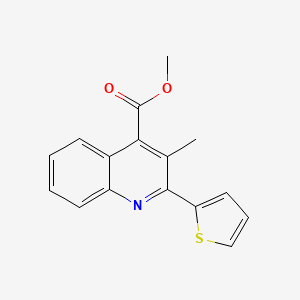
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
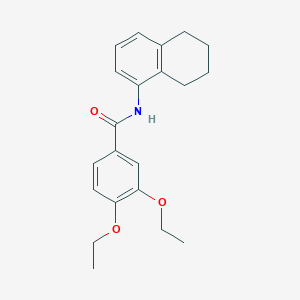
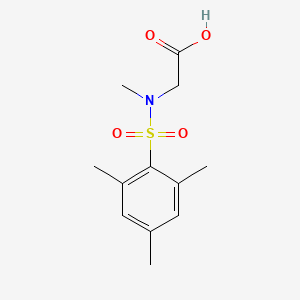
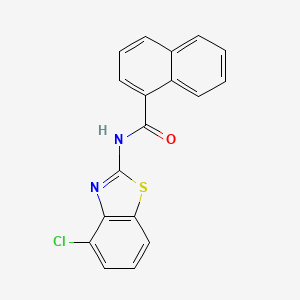
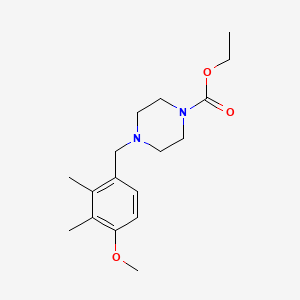
![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)

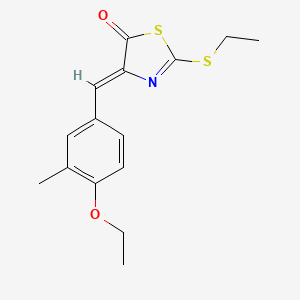
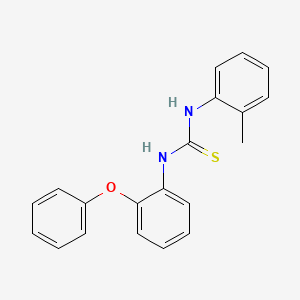
![N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5778728.png)